LY3295668 (AK-01) is a potent, selective, reversible, and ATP-competitive small molecule inhibitor of Aurora Kinase A (AURKA). [] It demonstrates over 1000-fold selectivity for AURKA over Aurora Kinase B (AURKB). [] This selectivity is significant as it mitigates potential side effects associated with AURKB inhibition. LY3295668 is primarily investigated for its anti-tumor properties in various cancer types.
LY3295668 is a highly selective inhibitor of Aurora A kinase, a protein that plays a critical role in cell division and is often overexpressed in various cancers. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit cancer cell proliferation effectively. The development of LY3295668 was part of a medicinal chemistry program aimed at discovering selective inhibitors that could minimize off-target effects associated with less specific compounds.
LY3295668 was synthesized at Lilly Research Laboratories as part of ongoing research into selective kinase inhibitors. It belongs to the class of reversible ATP-competitive inhibitors, specifically targeting Aurora A kinase while demonstrating minimal activity against other kinases, such as Aurora B, which is crucial for maintaining healthy cellular functions. The compound has shown significant selectivity, with over 2,000-fold preference for Aurora A over Aurora B in various assays .
The synthesis of LY3295668 involves several steps that incorporate various chemical reactions to produce the desired compound. The synthetic pathway includes:
The detailed synthetic route includes reactions involving 3-amino-5-methylpyrazole and various substituted benzoic acids, leading to the formation of the final product through multiple steps with moderate to good yields.
The molecular structure of LY3295668 can be described by its chemical formula and specific functional groups that contribute to its activity:
The three-dimensional conformation of LY3295668 allows it to fit precisely into the ATP-binding site of Aurora A kinase, facilitating effective inhibition .
LY3295668 undergoes specific chemical reactions that are crucial for its mechanism of action:
The mechanism by which LY3295668 exerts its effects primarily involves:
LY3295668 exhibits several noteworthy physical and chemical properties:
LY3295668 has several promising applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3